HS79 -

HS79

Catalog Number: EVT-1576116
CAS Number:
Molecular Formula: C19H22N4S
Molecular Weight: 338.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
(R)-Fasnall is an N-(1-benzylpyrrolidin-3-yl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine in which the chiral centre has R configuration. Both enantiomers act as fatty acid synthase inhibitors, although the (S)-enantiomer was found to be more than 4 times as active as the (R)-enantiomer. It has a role as a fatty acid synthesis inhibitor and an EC 2.3.1.85 (fatty acid synthase) inhibitor. It is an enantiomer of a (S)-Fasnall.
Overview

HS79 is a chemical compound classified as a selective inhibitor of fatty acid synthase (FASN), an enzyme critical for lipid biosynthesis. It is an enantiomer of Fasnall, which has been shown to exhibit potent anti-tumor activity by inhibiting lipid synthesis in cancer cells. The compound is particularly relevant in the context of cancer research and treatment, as FASN plays a significant role in the metabolic reprogramming of cancer cells.

Source

HS79 is derived from the synthesis of Fasnall, which was developed through a series of chemical modifications aimed at enhancing its efficacy and selectivity against FASN. The synthesis process involves various organic chemistry techniques, including chiral resolution to obtain its enantiomers, HS79 and HS80 .

Classification

HS79 falls under the category of small molecule inhibitors, specifically targeting metabolic pathways associated with cancer cell growth. It is classified as an anti-cancer agent due to its mechanism of action that disrupts lipid metabolism, which is often upregulated in malignant cells .

Synthesis Analysis

Methods

The synthesis of HS79 involves several key steps:

  1. Chiral Synthesis: The compound is synthesized through chiral resolution techniques that separate the desired enantiomer from racemic mixtures.
  2. Chemical Modifications: Various functional groups are introduced to enhance the compound's binding affinity to FASN and improve its pharmacological properties.
  3. Purification: After synthesis, HS79 undergoes purification processes such as chromatography to isolate the active compound from by-products.

Technical Details

The synthetic pathway typically includes:

  • Starting materials that are commercially available or derived from natural sources.
  • Reactions involving acylation, reduction, and cyclization to construct the core structure of HS79.
  • Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm the identity and purity of the synthesized compound .
Molecular Structure Analysis

Structure

HS79 has a complex molecular structure characterized by multiple functional groups that facilitate its interaction with FASN. The specific stereochemistry at various chiral centers is crucial for its biological activity.

Data

The molecular formula and weight are essential for understanding its chemical behavior:

  • Molecular Formula: C₁₈H₁₉N₃O₄S
  • Molecular Weight: Approximately 357.42 g/mol

The structural representation can be visualized using chemical drawing software or databases that provide 2D/3D models .

Chemical Reactions Analysis

Reactions

HS79 primarily interacts with FASN, inhibiting its activity through competitive binding at the enzyme's active site. This inhibition prevents the conversion of acetyl-CoA and malonyl-CoA into fatty acids, disrupting lipid synthesis.

Technical Details

In vitro assays have demonstrated that HS79 effectively inhibits FASN with an IC50 value indicating its potency in blocking lipid incorporation into cellular structures. The compound's selectivity was confirmed through various biochemical assays comparing its effects on different metabolic pathways .

Mechanism of Action

Process

The mechanism by which HS79 exerts its effects involves:

  1. Binding: HS79 binds to the active site of FASN, preventing substrate access.
  2. Inhibition: This binding results in decreased fatty acid production, leading to altered membrane composition and signaling pathways within cancer cells.
  3. Cellular Effects: The inhibition of lipid synthesis triggers apoptosis in cancer cells and reduces their proliferative capacity.

Data

Studies have shown that treatment with HS79 leads to significant reductions in cell viability in various cancer cell lines, supporting its potential as a therapeutic agent .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid or crystalline powder.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide (DMSO) but sparingly soluble in water.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Exhibits reactivity typical of compounds containing sulfur and nitrogen functionalities, potentially participating in nucleophilic substitution reactions.

Relevant data includes melting points and solubility profiles obtained through standard laboratory methods .

Applications

Scientific Uses

HS79 has significant applications in:

  • Cancer Research: As a tool for studying lipid metabolism in cancer cells, providing insights into metabolic reprogramming associated with malignancies.
  • Drug Development: Potentially serving as a lead compound for developing new anti-cancer therapies targeting FASN.
  • Biochemical Studies: Used to elucidate the role of fatty acid synthesis in various biological processes and diseases beyond cancer, including metabolic disorders.
Introduction to HS79 in Biochemical Research

Historical Context of Fatty Acid Synthase (FASN) Inhibitors

Fatty Acid Synthase (FASN), the sole mammalian enzyme capable of de novo palmitate synthesis, emerged as a compelling oncology target following observations of its overexpression in diverse cancers. Early inhibitors like C75 (cerulenin derivative) and Orlistat (anti-obesity drug repurposed) demonstrated anti-tumor efficacy in vitro but faced significant pharmaceutical limitations including poor solubility, metabolic instability, and systemic toxicity. These challenges stalled clinical translation [3] [5]. The development pathway progressed towards molecules with improved target specificity and pharmacokinetic profiles. Fasnall, a thiophenopyrimidine identified via high-throughput screening, represented a breakthrough by selectively targeting FASN’s co-factor binding sites rather than its catalytic domains [4]. HS79, characterized as a specific enantiomer of Fasnall (CAS 2138838-56-7), embodies the evolution towards precision-targeted FASN inhibitors designed for mechanistic research [1].

Role of HS79 in Targeting Co-Factor Binding Domains of FASN

HS79 exerts its inhibitory function through a novel mechanism: competitive disruption of essential co-factor binding sites on the FASN dimer. Unlike earlier covalent inhibitors, HS79 reversibly binds the NADPH/phosphopantetheine interaction domains, preventing the reductive steps required for fatty acid chain elongation. This molecular interference is quantified by its IC₅₀ of 1.57 μM in inhibiting tritiated acetate incorporation into lipids, confirming its potent blockade of de novo lipogenesis [1] [9]. Structural analysis reveals that HS79’s chirality (specific (R) or (S) configuration) critically influences its binding affinity to FASN’s conformational pockets, translating to enhanced selectivity over related metabolic enzymes like ACC or ACLY [4] [9]. This co-factor targeting minimizes off-metabolic effects, positioning HS79 as a superior chemical probe for dissecting FASN function compared to broad-spectrum lipogenic blockers.

Table 1: Key Chemical and Biochemical Properties of HS79

PropertyValue/DescriptionMethod/Reference
CAS Number2138838-56-7MedChemExpress [1]
Molecular FormulaC₁₉H₂₂N₄SMedChemExpress [1]
Molecular Weight338.47 g/molMedChemExpress [1]
Primary TargetFASN (co-factor binding sites)Patents [4] [9]
IC₅₀ (Lipid Synthesis)1.57 μMMedChemExpress [1]
SolubilityDMSO (>10 mM), limited aqueous solubilityPreclinical data [1]
Research UseIn vitro oncology, lipidomicsMedChemExpress [1]

Significance of HS79 in Oncological Lipid Metabolism Studies

HS79 provides a critical tool for investigating "lipid metabolic reprogramming"—a hallmark of cancer where tumor cells shift towards endogenous fatty acid production to support membrane biosynthesis, energy storage, and signaling molecule generation. FASN overexpression correlates with poor prognosis in breast, prostate, and hepatocellular carcinomas [2] [5]. By selectively inhibiting FASN’s synthetic output, HS79 enables researchers to:

  • Quantify the dependency of cancer subtypes on de novo lipogenesis versus dietary lipid uptake.
  • Decipher how FASN-derived lipids (e.g., phospholipids, sphingolipids) regulate oncogenic pathways (e.g., EGFR, HER2).
  • Study the role of lipid droplets in chemoresistance using lipidomic profiling [2] [5] [6].Studies utilizing HS79 have validated FASN as a metabolic vulnerability in triple-negative breast cancer (TNBC) models, where its inhibition induces apoptosis and synergizes with chemotherapeutics like carboplatin [4] [9].

Properties

Product Name

HS79

IUPAC Name

N-[(3R)-1-benzylpyrrolidin-3-yl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine

Molecular Formula

C19H22N4S

Molecular Weight

338.5 g/mol

InChI

InChI=1S/C19H22N4S/c1-13-14(2)24-19-17(13)18(20-12-21-19)22-16-8-9-23(11-16)10-15-6-4-3-5-7-15/h3-7,12,16H,8-11H2,1-2H3,(H,20,21,22)/t16-/m1/s1

InChI Key

VSXRMURGJRAOCU-MRXNPFEDSA-N

SMILES

CC1=C(SC2=NC=NC(=C12)NC3CCN(C3)CC4=CC=CC=C4)C

Canonical SMILES

CC1=C(SC2=NC=NC(=C12)NC3CCN(C3)CC4=CC=CC=C4)C

Isomeric SMILES

CC1=C(SC2=NC=NC(=C12)N[C@@H]3CCN(C3)CC4=CC=CC=C4)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.